molecular formula C8H17Cl2N3 B1396435 [(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride CAS No. 1185041-74-0

[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

Cat. No.: B1396435
CAS No.: 1185041-74-0
M. Wt: 226.14 g/mol
InChI Key: BQDCCHLBKGOTCG-UHFFFAOYSA-N
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Description

[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C₈H₁₇Cl₂N₃. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its imidazole ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.

    Substitution: The butyl group or the amine functionality can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The butyl group and amine functionality can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar ring structure.

    Histamine: Contains an imidazole ring and is involved in various physiological processes.

    Clotrimazole: An antifungal agent with an imidazole ring.

Uniqueness

[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the butyl group and amine functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

(1-butylimidazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-2-3-5-11-6-4-10-8(11)7-9;;/h4,6H,2-3,5,7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDCCHLBKGOTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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